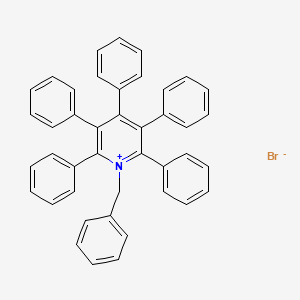

1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide

Description

Properties

IUPAC Name |

1-benzyl-2,3,4,5,6-pentakis-phenylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32N.BrH/c1-7-19-32(20-8-1)31-43-41(36-27-15-5-16-28-36)39(34-23-11-3-12-24-34)38(33-21-9-2-10-22-33)40(35-25-13-4-14-26-35)42(43)37-29-17-6-18-30-37;/h1-30H,31H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVKNFKAIMVGOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide typically involves the quaternization of a pyridine derivative. One common method includes the reaction of 2,3,4,5,6-pentaphenylpyridine with benzyl bromide in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete quaternization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction: The phenyl groups and the pyridinium core can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The phenyl groups may also contribute to hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Catalytic Pyridinium Salts

Compounds such as 1-benzyl-2-methoxypyridinium bromide and 1-benzyl-2,6-dimethoxypyridinium bromide () share the benzyl-pyridinium core but differ in substituents. These methoxy-substituted derivatives exhibit catalytic efficiency in Mannich reactions due to electron-donating groups that modulate the pyridinium ring’s electrophilicity. In contrast, the pentaphenyl substitution in the target compound may hinder catalytic activity due to steric effects, though its strong electron-withdrawing nature (from the bromide counterion) could enhance stabilization of transition states in specific reactions .

Benzimidazolium and Imidazolium Salts

1-Benzyl-2,3-dimethyl-benzimidazolium chloride () and 1-benzyl-2,3-methylimidazolium bromide () highlight the impact of heterocycle choice on stability and function. Benzimidazolium salts exhibit higher thermal stability compared to pyridinium derivatives due to aromatic conjugation, whereas imidazolium salts are widely used in ionic liquids. The target compound’s pyridinium core may offer intermediate stability, with phenyl groups providing additional π-π stacking capabilities .

Substituent Effects on Physical Properties

Melting points and solubility trends can be inferred from structurally related salts:

- 1-Benzyl-2,5-dimethylpyridinium iodide (): Melting point 175–176°C.

- 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium bromide (): Water-soluble due to polar hydroxyl groups.

- 1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide : Predicted to have a high melting point (>200°C) and low aqueous solubility due to extensive aromatic substitution .

Table 1: Comparative Properties of Benzyl-Substituted Heterocyclic Salts

Biological Activity

1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide is a quaternary ammonium compound characterized by its complex structure, which includes a pyridinium core substituted with five phenyl groups and a benzyl group. Its molecular formula is and it has a molecular weight of approximately 630.614 g/mol. This compound has garnered attention in various fields including organic chemistry, biology, and medicine due to its unique properties and potential applications.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The quaternary ammonium group facilitates binding to negatively charged sites on proteins or nucleic acids, potentially leading to the inhibition or modulation of their activity. The phenyl groups enhance hydrophobic interactions, which may improve binding affinity to molecular targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer activities. Studies have shown that derivatives of pyridinium compounds can inhibit various enzymes associated with cancer progression and microbial growth. For instance, related compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's disease .

Case Studies

- Inhibition Studies : In vitro studies have assessed the inhibitory effects of compounds similar to this compound on AChE and BuChE. For example, a related compound showed an IC50 value of for AChE inhibition . This suggests potential for developing therapeutic agents targeting cholinesterase enzymes.

- Anticancer Activity : Compounds in the same class have been evaluated for their anticancer properties. Research has indicated that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Key Activities | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial; Anticancer | TBD |

| 1-Benzyl-2,3,4,5-pentaphenylpyridine | Lacks quaternary ammonium group | Less polar; reduced reactivity | TBD |

| 2,3-Pentaphenylpyridine | Lacks benzyl group | Different reactivity profile | TBD |

Synthesis and Purification

The synthesis of this compound typically involves the quaternization of a pyridine derivative using benzyl bromide in polar solvents such as acetonitrile or dichloromethane under elevated temperatures to ensure complete reaction. Purification techniques like recrystallization or chromatography are used to achieve high purity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.